Trimethyl orthopropionate-2,2,3,3,3-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl orthopropionate-2,2,3,3,3-d5: is a deuterium-labeled compound with the molecular formula C6H9D5O3. It is a stable isotope-labeled analogue of trimethyl orthopropionate, commonly used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyl orthopropionate-2,2,3,3,3-d5 can be synthesized through the reaction of deuterated methanol (CD3OD) with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and propionic acid, along with efficient distillation techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl orthopropionate-2,2,3,3,3-d5 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propionic acid and deuterated methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Propionic acid and deuterated methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of trimethyl orthopropionate-2,2,3,3,3-d5 involves its use as a labeled compound to trace and study various chemical and biological processes. The deuterium atoms in the compound allow researchers to follow its path and interactions in different environments. This helps in understanding the molecular targets and pathways involved in the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Trimethyl orthopropionate: The non-deuterated analogue.
Trimethyl orthoacetate: Another orthoester with a similar structure but different alkyl groups.
Trimethyl orthobutyrate: Similar to trimethyl orthopropionate but with a longer carbon chain.
Uniqueness: Trimethyl orthopropionate-2,2,3,3,3-d5 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and tracing studies. This labeling provides distinct advantages in studying reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts.
Eigenschaften
CAS-Nummer |
1219803-49-2 |
---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1,1,1,2,2-pentadeuterio-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3/i1D3,5D2 |
InChI-Schlüssel |
ZGMNAIODRDOMEK-RPIBLTHZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(OC)(OC)OC |
Kanonische SMILES |
CCC(OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.